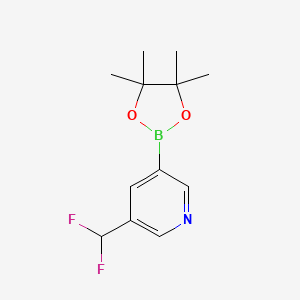

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1220696-58-1

Cat. No.: VC7940240

Molecular Formula: C12H16BF2NO2

Molecular Weight: 255.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220696-58-1 |

|---|---|

| Molecular Formula | C12H16BF2NO2 |

| Molecular Weight | 255.07 |

| IUPAC Name | 3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(14)15)6-16-7-9/h5-7,10H,1-4H3 |

| Standard InChI Key | RDERAJSLRZKDAV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, delineates its structure unambiguously. The pyridine ring is substituted at the 3-position with a difluoromethyl (-CF₂H) group and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The boronate ester confers stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the difluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery .

Stereoelectronic Properties

The electron-withdrawing nature of the difluoromethyl group polarizes the pyridine ring, increasing electrophilicity at the 2- and 4-positions. Concurrently, the boronate ester acts as a directing group, facilitating regioselective functionalization. Computational studies suggest that the boron-oxygen bond in the pinacol ester adopts a trigonal planar geometry, optimizing its reactivity toward transmetalation in palladium-catalyzed couplings .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The most cited method for preparing this compound involves a palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For example, 5-bromo-3-(difluoromethyl)pyridine is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) and potassium acetate in 1,4-dioxane under inert atmosphere . This method parallels the synthesis of related boronate esters, achieving yields up to 89% .

Reaction Optimization

Key parameters include:

-

Base: Potassium acetate (3 equiv) to scavenge HBr generated during transmetalation .

Purification typically involves flash chromatography (e.g., Biotage Isolera with KP-Sil cartridges) using ethyl acetate/heptane gradients .

Scalability and Industrial Production

While large-scale manufacturing data are proprietary, the use of dioxane as a solvent and Celite filtration suggests compatibility with kilo-scale synthesis . The compound is commercially available from suppliers like AChemBlock at $30.00/250 mg , indicating moderate production costs.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl structures. For instance, coupling with aryl halides under palladium catalysis yields 3-(difluoromethyl)-5-arylpyridines, scaffolds prevalent in kinase inhibitors and agrochemicals . The difluoromethyl group’s stability toward hydrolysis and oxidation makes it preferable to trifluoromethyl analogs in medicinal chemistry .

Fluorine-Specific Transformations

The -CF₂H moiety can undergo radical fluorination or serve as a hydrogen bond donor, enhancing protein-ligand interactions in drug design . Recent studies highlight its role in modulating the pharmacokinetic profiles of antiviral agents .

Future Directions and Research Opportunities

Drug Discovery

The combination of boronate and difluoromethyl groups positions this compound as a key intermediate for PROTACs (proteolysis-targeting chimeras) and covalent inhibitors. Collaborations between academic and industrial labs could explore its utility in targeting undruggable proteins.

Materials Science

Incorporating this boronate into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may yield materials with unique fluorine-specific adsorption properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume